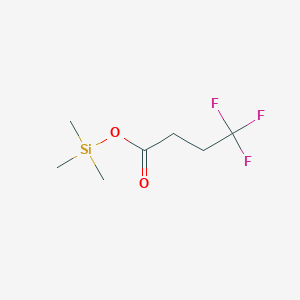

Trimethylsilyl 4,4,4-trifluorobutanoate

Description

Significance of Trifluoromethyl Groups in Contemporary Organic Synthesis

The trifluoromethyl group (–CF₃) is a key functional group in the development of pharmaceuticals, agrochemicals, and materials. wikipedia.org Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's properties. wikipedia.org In medicinal chemistry, the introduction of a –CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. wikipedia.org It can also improve a drug's binding affinity to its target and increase its bioavailability by facilitating passage through biological membranes. The first investigations into the biological activity of trifluoromethyl groups date back to 1927. wikipedia.org Numerous successful drugs, such as the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib, incorporate this moiety, highlighting its importance in drug design. wikipedia.orgwikipedia.org

| Compound Name | Class | Application |

|---|---|---|

| Fluoxetine | Pharmaceutical | Antidepressant wikipedia.orgwikipedia.org |

| Celecoxib | Pharmaceutical | Nonsteroidal anti-inflammatory drug wikipedia.orgwikipedia.org |

| Trifluralin | Agrochemical | Herbicide wikipedia.org |

| Efavirenz | Pharmaceutical | HIV reverse transcriptase inhibitor wikipedia.org |

| Fluridone | Agrochemical | Aquatic herbicide wikipedia.org |

General Utility of Silyl (B83357) Esters in Chemical Transformations

Silyl esters have been utilized as versatile, reactive intermediates in organic synthesis since the 1960s. core.ac.ukworktribe.comthieme-connect.com They are generally more reactive than their alkyl ester counterparts, a property that stems from the nature of the silicon-oxygen bond. core.ac.uk This enhanced reactivity allows them to participate in a variety of chemical transformations under mild conditions. worktribe.comworktribe.com The properties and reactivity of silyl esters can be finely tuned by altering the substituents on the silicon atom. core.ac.ukthieme-connect.com They serve as valuable precursors for the synthesis of amides, other esters, aldehydes, and alcohols. thieme-connect.comworktribe.comresearchgate.net The in situ generation of silyl esters from carboxylic acids using organosilicon reagents is a common strategy, making them highly accessible intermediates in multi-step synthetic sequences. core.ac.uk

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| Silyl Ester | Amines | Amides core.ac.ukresearchgate.net | Amidation |

| Silyl Ester | Alcohols | Esters core.ac.ukresearchgate.net | Transesterification |

| Silyl Ester | Reducing Agents (e.g., Hydrosilanes) | Aldehydes or Alcohols core.ac.ukresearchgate.net | Reduction |

| Silyl Ester | Chlorinating Agents | Acid Chlorides core.ac.ukthieme-connect.com | Halogenation |

Positioning of Trimethylsilyl (B98337) 4,4,4-trifluorobutanoate within the Landscape of Fluorinated Building Blocks

Trimethylsilyl 4,4,4-trifluorobutanoate (CAS No. 112219-61-1) is a specialized reagent classified as a fluorinated building block. chemsrc.com These building blocks are organic compounds that contain one or more fluorine atoms and are used to introduce fluorine into larger, more complex molecules. ossila.comalfa-chemistry.com The incorporation of fluorine can modulate properties such as lipophilicity, metabolic stability, and acidity with minimal steric impact. ossila.com

This particular compound uniquely combines the attributes of a trifluoromethyl group and a silyl ester. As a derivative of 4,4,4-trifluorobutanoic acid, it serves as a source for the 4,4,4-trifluorobutanoyl moiety. The trimethylsilyl ester functionality acts as an activated form of the carboxylic acid, facilitating reactions such as acylation under milder conditions than the parent acid. This dual functionality makes it a valuable tool for synthetic chemists looking to introduce a trifluoromethyl-containing alkyl chain into a target molecule.

| Property | Value |

|---|---|

| CAS Number | 112219-61-1 chemsrc.com |

| Molecular Formula | C₇H₁₃F₃O₂Si chemsrc.com |

| Molecular Weight | 214.26 g/mol chemsrc.com |

| Synonyms | Butanoic acid, 4,4,4-trifluoro-, trimethylsilyl ester chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

112219-61-1 |

|---|---|

Molecular Formula |

C7H13F3O2Si |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

trimethylsilyl 4,4,4-trifluorobutanoate |

InChI |

InChI=1S/C7H13F3O2Si/c1-13(2,3)12-6(11)4-5-7(8,9)10/h4-5H2,1-3H3 |

InChI Key |

FDIKUZVJTHSJGG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylsilyl 4,4,4 Trifluorobutanoate and Its Analogues

Esterification of 4,4,4-Trifluorobutanoic Acid

The most direct route to Trimethylsilyl (B98337) 4,4,4-trifluorobutanoate is the silylation of 4,4,4-trifluorobutanoic acid. This transformation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. Several silylating agents can accomplish this, differing in reactivity and the nature of their byproducts.

Direct Silylation Approaches using Hexamethyldisiloxane (HMDSO)

Hexamethyldisiloxane (HMDSO) serves as an economical and effective silylating agent for the conversion of carboxylic acids into their corresponding trimethylsilyl esters. The reaction involves heating the carboxylic acid with HMDSO, typically with an acid catalyst. The only byproduct of this reaction is water, which can be removed to drive the equilibrium toward the product.

A study demonstrated that in the presence of a catalytic amount of sulfuric acid, HMDSO efficiently silylates various carboxylic acids to yield trimethylsilyl carboxylates in good yields. oup.com Another approach utilizes a catalytic amount of iodine for the transformation, which can be conducted under solvent-free conditions. researchgate.net This method is advantageous due to its operational simplicity, mild and neutral conditions, and low generation of waste, as it avoids the use of solvents and the evolution of hydrogen halides. researchgate.net Furthermore, HMDSO can also react with carboxylic acid anhydrides to simultaneously produce trimethylsilyl esters and silylated amides. google.com

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Sulfuric Acid (catalytic) | Heating with HMDSO | Good yields, simple procedure | oup.com |

| Iodine (catalytic) | Solvent-free, heating | Mild, neutral, low waste, no solvent needed | researchgate.net |

| None (with anhydride) | 40°C to 130°C | Simultaneous production of ester and silylated amide | google.com |

Synthesis via Bis(trimethylsilyl)acetamide (BSA)

N,O-Bis(trimethylsilyl)acetamide (BSA) is a powerful and commonly used silylating reagent known for its high reactivity toward acidic protons. It readily converts carboxylic acids into trimethylsilyl esters under mild conditions. The reaction of 4,4,4-trifluorobutanoic acid with BSA would proceed efficiently, yielding the desired Trimethylsilyl 4,4,4-trifluorobutanoate. The byproducts of the reaction, N-trimethylsilylacetamide and acetamide, are volatile and can be easily removed from the reaction mixture by evaporation under reduced pressure, simplifying the purification process.

Reactions Involving Trimethylsilyldiazomethane Derivatives

Trimethylsilyldiazomethane (TMSCHN2) is widely employed as a safer, more stable alternative to diazomethane (B1218177) for the methylation of carboxylic acids. researchgate.net The standard procedure involves reacting the carboxylic acid with TMSCHN2 in the presence of methanol, which rapidly produces the corresponding methyl ester. researchgate.net Mechanistic studies have revealed that this reaction proceeds through an acid-catalyzed methanolysis of TMSCHN2, which liberates diazomethane in situ. ed.ac.uknih.gov

However, the reaction pathway can be altered in the absence of an alcohol like methanol. When a carboxylic acid reacts directly with TMSCHN2, the initial step is proton transfer from the acid to the basic diazo compound. This forms a carboxylate anion and a trimethylsilyldiazonium cation. The carboxylate can then act as a nucleophile, attacking the silicon atom of the cation. This nucleophilic attack results in the formation of the trimethylsilyl ester and diazomethane. In the absence of methanol, the formation of trimethylsilylmethyl esters has also been observed as a potential artifact. researchgate.net

Derivatization from Related Fluorinated Esters

An alternative strategy for synthesizing this compound involves modifying other readily available fluorinated esters. These methods rely on precursor molecules that already contain the core 4,4,4-trifluorobutanoyl structure.

Transformation of Ethyl 4,4,4-trifluoroacetoacetate Precursors

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a valuable precursor in fluorine chemistry. sigmaaldrich.com A potential, albeit multi-step, pathway to this compound from ETFAA can be envisioned. The first step would involve the selective reduction of the ketone group at the C-3 position. For instance, microbial asymmetric reduction of ETFAA using Saccharomyces uvarum has been shown to produce ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate with high conversion. nih.gov

Following the reduction of the ketone to a secondary alcohol, a deoxygenation step would be required to remove the hydroxyl group and yield ethyl 4,4,4-trifluorobutanoate. Subsequently, this ethyl ester could be converted to the target trimethylsilyl ester through two primary routes:

Hydrolysis followed by Silylation: The ethyl ester can be hydrolyzed to 4,4,4-trifluorobutanoic acid using standard acidic or basic conditions. thieme-connect.de The resulting carboxylic acid can then be silylated using one of the methods described in section 2.1.

Transesterification: A direct transesterification reaction could potentially be employed to swap the ethyl group for a trimethylsilyl group.

Modifications of 4,4,4-trifluorobutanoic Acid Derivatives

Other derivatives of 4,4,4-trifluorobutanoic acid can also serve as starting materials for the synthesis of its trimethylsilyl ester.

One common approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. 4,4,4-Trifluorobutanoic acid can be reacted with reagents like thionyl chloride or oxalyl chloride to form 4,4,4-trifluorobutanoyl chloride. researchgate.net This highly reactive acid chloride can then be treated with a trimethylsilyl source, such as sodium trimethylsilanolate, to afford the desired this compound.

Another viable method is transesterification from a different alkyl ester, such as ethyl 4,4,4-trifluorobutanoate. While direct transesterification of simple esters to silyl (B83357) esters can be challenging, specialized methods have been developed. For example, fluorinated 2-(trimethylsilyl)ethyl esters have been shown to undergo a formal transesterification mediated by tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov A similar principle could be applied by reacting ethyl 4,4,4-trifluorobutanoate with a suitable trimethylsilyl donor under catalytic conditions to achieve the desired transformation.

Biocatalytic and Chemoenzymatic Synthesis of Enantiomerically Enriched Fluorinated Butanoates

The imperative for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of asymmetric synthetic methodologies. Biocatalysis and chemoenzymatic strategies have emerged as powerful tools for the synthesis of chiral fluorinated compounds, offering high selectivity under mild reaction conditions. This section focuses on these approaches for the preparation of enantiomerically enriched fluorinated butanoates, which are valuable precursors to compounds such as this compound.

Enantioselective Preparation of Hydroxylated 4,4,4-trifluorobutanoate Derivatives

The asymmetric reduction of prochiral ketones is a cornerstone of biocatalytic synthesis, enabling access to enantiopure secondary alcohols. A key precursor to hydroxylated 4,4,4-trifluorobutanoate derivatives is ethyl 4,4,4-trifluoroacetoacetate. The microbial-mediated reduction of this β-ketoester provides a direct route to the chiral alcohol, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate.

Whole cells of Saccharomyces uvarum SW-58 have been successfully employed for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate. nih.gov To overcome substrate inhibition and enhance product concentration, an aqueous-organic solvent biphasic system was implemented. Among the various organic solvents tested, dibutylphthalate was identified as the optimal choice, balancing biocompatibility with favorable partition coefficients for the substrate and product. nih.gov

Under optimized conditions, the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate yielded ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate with a conversion of 85.0% and an enantiomeric excess of 85.2%. nih.gov The biphasic system proved to be more efficient than a monophasic aqueous system, achieving a product concentration of up to 54.6 g/L in the organic phase without the need for external coenzyme regeneration. nih.gov This highlights the potential of whole-cell biocatalysis for the scalable and cost-effective production of chiral hydroxylated fluorinated butanoates.

The resulting ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate can then be readily converted to the corresponding trimethylsilyl ester through standard chemical silylation methods, for instance, by reaction with a trimethylsilylating agent such as trimethylsilyl chloride in the presence of a base.

Enzyme-Mediated Transformations (e.g., Lipase-Catalyzed Reactions)

Lipases are versatile and widely used biocatalysts in organic synthesis due to their broad substrate specificity, high stability in organic solvents, and excellent enantio- and regioselectivity. almacgroup.com These enzymes are particularly effective in the kinetic resolution of racemic alcohols and esters, a strategy that has been applied to the synthesis of enantiomerically enriched fluorinated butanoate analogues.

The principle of lipase-catalyzed kinetic resolution involves the selective acylation or hydrolysis of one enantiomer from a racemic mixture, leaving the unreacted enantiomer in high enantiomeric purity. This approach has been demonstrated for a variety of 3-aryl alkanoic acid esters, which share structural similarities with fluorinated butanoates. almacgroup.com For instance, the hydrolysis of racemic ethyl 3-phenylbutanoate has been screened with a panel of 21 different lipases and one esterase to identify the most efficient and selective biocatalyst. almacgroup.com

In the context of fluorinated butanoates, lipases such as Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form (e.g., Novozym 435), and lipases from Pseudomonas species are frequently employed. These enzymes can catalyze the enantioselective acylation of a racemic hydroxylated fluorinated butanoate with an acyl donor, such as vinyl acetate (B1210297), or the enantioselective hydrolysis of a racemic fluorinated butanoate ester.

For example, in the kinetic resolution of racemic ethyl 3-hydroxybutanoate, a non-fluorinated analogue, Candida antarctica lipase B-catalyzed acylation with isopropenyl acetate under solvent-free conditions yielded the (R)-acetoxybutanoate with high enantiomeric excess. researchgate.net This demonstrates the potential for applying similar lipase-catalyzed acylations to achieve the kinetic resolution of racemic hydroxylated 4,4,4-trifluorobutanoate esters.

The efficiency and enantioselectivity of lipase-catalyzed transformations are influenced by several factors, including the choice of enzyme, the nature of the acyl donor and solvent, and the reaction temperature. For instance, in the resolution of 3-aryl alkanoates, it was observed that temperature control could be used to enhance enantioselectivity, albeit sometimes at the cost of longer reaction times. almacgroup.com

The following table summarizes the key aspects of lipase-catalyzed kinetic resolutions relevant to the synthesis of enantiomerically enriched fluorinated butanoates:

| Biocatalyst | Reaction Type | Substrate Analogue | Key Findings |

| Lipases (various) | Hydrolysis | Ethyl 3-aryl alkanoates | Identification of optimal hydrolases for high enantiopurity. almacgroup.com |

| Candida antarctica lipase B (CALB) | Acylation | Ethyl 3-hydroxybutanoate | High enantioselectivity in solvent-free conditions. researchgate.net |

| Pseudomonas fluorescens lipase | Hydrolysis | Aromatic Morita-Baylis-Hillman acetates | Excellent enantioselectivity for certain substrates. |

| Pseudomonas cepacia lipase (PCL) | Hydrolysis | Aromatic Morita-Baylis-Hillman acetates | Good selectivity in the resolution of MBH acetates. |

These examples underscore the utility of lipase-catalyzed reactions in accessing enantiomerically enriched building blocks that are direct precursors or close analogues to this compound.

Protein and Substrate Engineering for Enhanced Stereoselectivity

While naturally occurring enzymes often exhibit remarkable selectivity, their performance with non-native substrates, such as organofluorine compounds, may be suboptimal. Protein and substrate engineering are powerful strategies to overcome these limitations and enhance the stereoselectivity of biocatalytic transformations.

Protein Engineering involves the modification of an enzyme's amino acid sequence through techniques like directed evolution or site-directed mutagenesis to improve its catalytic properties. Structure-guided directed evolution, which combines rational design based on the enzyme's three-dimensional structure with the principles of random mutagenesis and screening, has proven particularly effective.

For instance, the stereoselectivity of ketoreductases (KREDs), which are used in the asymmetric reduction of ketones, has been successfully engineered. By identifying key amino acid residues in the substrate-binding pocket, researchers can create mutants with altered or even inverted enantioselectivity. rsc.orgnih.gov In the case of an acetophenone (B1666503) reductase, mutation of a single residue, Trp288, in the small binding pocket led to an expansion of the substrate scope and a reversal of enantioselectivity for certain aliphatic ketones. nih.gov This approach could be applied to the reductases used for the synthesis of hydroxylated 4,4,4-trifluorobutanoate to improve the enantiomeric excess of the product.

The following table illustrates the impact of protein engineering on the stereoselectivity of reductases for different substrates:

| Enzyme | Wild-Type Selectivity | Engineered Selectivity | Target Substrate |

| Acetophenone Reductase (Geotrichum candidum) | (S)-selective | (R)-selective | Aliphatic ketones nih.gov |

| Carbonyl Reductase (Sporobolomyces salmonicolor) | Moderate stereoselectivity | >98% ds for (2S,3S)-isomer | 2,2-disubstituted-1,3-cyclopentanediones nih.gov |

| Ketoreductase (Thermotoga maritima) | (S)-selective | (R)-selective (99.4% ee) | Ethyl-2-oxo-4-phenyl butyrate (B1204436) rsc.org |

Substrate Engineering , on the other hand, involves modifying the structure of the substrate to better fit the active site of the enzyme, thereby improving the reaction's efficiency and selectivity. While less common than protein engineering for enhancing stereoselectivity, it can be a valuable complementary strategy. For example, the choice of the ester group in a butanoate substrate (e.g., ethyl vs. methyl vs. butyl) can influence the binding orientation in a lipase active site and thus affect the enantioselectivity of the resolution.

In the context of synthesizing enantiomerically pure fluorinated butanoates, a combined approach of protein engineering of the relevant reductases or lipases and careful selection of the ester protecting group (a form of substrate engineering) would likely yield the most significant improvements in stereoselectivity. While specific examples of engineering enzymes for this compound are not yet prevalent in the literature, the principles established with analogous substrates provide a clear roadmap for future research in this area.

Computational and Theoretical Investigations

Quantum Chemical Studies of Reaction Mechanisms and Transition States

While specific quantum chemical studies focusing exclusively on the reaction mechanisms of Trimethylsilyl (B98337) 4,4,4-trifluorobutanoate are not extensively documented in the public domain, the principles of computational chemistry provide a framework for understanding its likely reactivity. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating reaction pathways and characterizing transition states. These methods are routinely applied to understand the mechanisms of related organosilicon and fluorinated compounds.

For instance, studies on the trimethylsilylation of various substrates have utilized computational approaches to determine the positional selectivity of the reaction. These investigations often involve calculating the energies of possible intermediates and transition states to predict the most favorable reaction pathway. Similarly, research into the reactions of other trifluoromethyl-containing compounds has employed quantum chemistry to understand the electronic effects of the trifluoromethyl group on reaction barriers and product stability.

Prediction of Enantioselectivity in Catalytic and Biocatalytic Transformations

These computational approaches often involve building models of the catalyst-substrate complex and calculating the energies of the transition states leading to the different enantiomeric products. The difference in these transition state energies can then be used to predict the enantiomeric excess (ee) of the reaction. Machine learning and deep learning models are also emerging as powerful tools for predicting enantioselectivity, often trained on datasets of known reactions. nih.govresearchgate.net These models can identify subtle molecular features that influence the stereochemical outcome of a reaction. researchgate.net For complex catalytic systems, multi-level computational pipelines that consider an ensemble of catalyst conformations can provide more accurate predictions of enantiomeric ratios. nih.govrsc.org

Modeling of Fluorine Effects on Molecular Structure and Reactivity

Quantum chemical calculations can quantify these effects by providing detailed information about the electronic structure, such as atomic charges and molecular orbital energies. For example, modeling can reveal how the trifluoromethyl group affects the acidity of adjacent protons or the susceptibility of the carbonyl group to nucleophilic attack. Furthermore, computational studies can explore the non-covalent interactions involving fluorine, such as fluorine-hydrogen bonds or other electrostatic interactions, which can play a crucial role in directing intermolecular interactions and influencing reaction outcomes.

Q & A

Basic: What are the common synthetic routes for preparing trimethylsilyl 4,4,4-trifluorobutanoate, and how do reaction conditions influence yield?

Methodological Answer:

Trimethylsilyl esters are typically synthesized via silylation of carboxylic acids using trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS). For 4,4,4-trifluorobutanoic acid, a two-step approach is common:

Esterification : React 4,4,4-trifluorobutanoic acid with methanol or ethanol under acid catalysis (e.g., H₂SO₄) to form the methyl/ethyl ester .

Silylation : Treat the ester with TMSCl in the presence of a base (e.g., pyridine) to replace the alkoxy group with a trimethylsilyl group.

Key Variables :

- Temperature : Silylation proceeds optimally at 0–25°C to avoid side reactions.

- Solvent : Anhydrous conditions (e.g., dichloromethane or THF) are critical to prevent hydrolysis of TMSCl.

- Yield : Reported yields range from 70–85% depending on stoichiometry and purification methods (e.g., distillation vs. column chromatography) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR : Peaks for trimethylsilyl (δ 0.1–0.3 ppm) and trifluoromethyl (δ 1.8–2.2 ppm) groups confirm substitution .

- ¹⁹F NMR : A singlet near δ -60 to -70 ppm verifies the trifluoromethyl group .

- IR Spectroscopy : Strong absorption at ~1250 cm⁻¹ (C-F stretch) and ~1750 cm⁻¹ (ester C=O stretch) .

- GC-MS : Retention time and molecular ion peak (e.g., m/z 228 for C₇H₁₁F₃O₂Si) confirm molecular weight .

Purity Assessment : - HPLC : Use a C18 column with acetonitrile/water (70:30) to detect impurities (<1% threshold).

Advanced: What strategies resolve contradictions in enantiomeric excess (ee) during stereoselective synthesis of fluorinated esters?

Methodological Answer:

Discrepancies in ee (e.g., 84% vs. 96% in biocatalytic deracemization) arise from reaction conditions and catalyst selection :

- Biocatalytic Approaches :

- Chemical Catalysis :

- Chiral auxiliaries (e.g., (R)-1-phenylethylamine) enable diastereomeric salt formation, yielding >95% ee after recrystallization .

Troubleshooting :

- Chiral auxiliaries (e.g., (R)-1-phenylethylamine) enable diastereomeric salt formation, yielding >95% ee after recrystallization .

- Monitor ee via chiral HPLC (Chiralpak AD-H column) or polarimetry.

- Adjust solvent polarity to favor one enantiomer’s solubility.

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

The electron-withdrawing trifluoromethyl group:

- Activates the Carbonyl : Enhances electrophilicity, accelerating nucleophilic attack (e.g., by amines or alcohols).

- Steric Effects : The bulky CF₃ group can hinder access to the carbonyl, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states.

Experimental Design : - Compare reaction rates with non-fluorinated analogs (e.g., butanoate esters) using kinetic studies (UV-Vis or ¹⁹F NMR monitoring) .

- Use DFT calculations to model transition-state geometries and predict regioselectivity.

Advanced: What challenges arise in spectroscopic analysis of fluorinated silyl esters, and how are they mitigated?

Methodological Answer:

Challenges :

- ¹⁹F NMR Signal Splitting : Coupling with adjacent protons or silicon nuclei complicates interpretation .

- Volatility : Low boiling points (e.g., ~99°C for ethyl analogs) require cooled probes or sealed NMR tubes .

Solutions : - Decoupling Experiments : Suppress ¹⁹F-¹H coupling for clearer spectra.

- Low-Temperature Techniques : Analyze samples at -10°C to reduce evaporation.

- Hybrid Methods : Combine GC-MS with NMR to cross-validate structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.